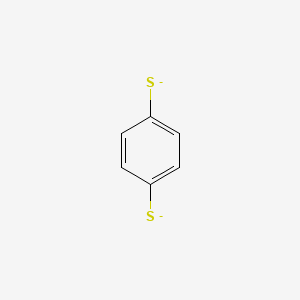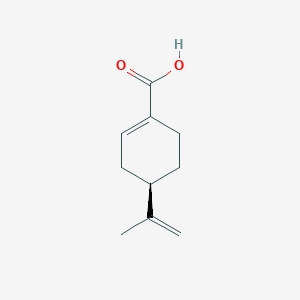
Perillic acid (-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perillic acid, also known as 4-isopropenyl-1-cyclohexene-1-carboxylic acid, is a monoterpenoid derived from the oxidation of limonene. It is a naturally occurring compound found in the essential oils of various plants, including citrus fruits. Perillic acid has garnered significant attention due to its potential anticancer and immunomodulatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Perillic acid can be synthesized through the microbial oxidation of limonene. The process involves the use of microorganisms such as the yeast Yarrowia lipolytica, which converts limonene to perillic acid under optimized conditions. The reaction typically occurs in a bioreactor with top aeration to minimize terpene volatilization .
Industrial Production Methods: Industrial production of perillic acid often utilizes orange essential oil, a byproduct of the citrus industry, as a raw material. The biotransformation process involves the use of optimized yeast growth media and controlled bioreactor conditions to achieve high yields of perillic acid .
Chemical Reactions Analysis
Types of Reactions: Perillic acid undergoes various chemical reactions, including:
Oxidation: Perillic acid can be further oxidized to form perillyl aldehyde and other derivatives.
Reduction: Reduction of perillic acid can yield perillyl alcohol.
Substitution: Perillic acid can participate in substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride can be used to convert the carboxylic acid group to an acyl chloride.
Major Products:
Oxidation: Perillyl aldehyde, perillyl alcohol.
Reduction: Perillyl alcohol.
Substitution: Acyl chloride derivatives.
Scientific Research Applications
Perillic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various organic compounds.
Biology: Studied for its role in modulating immune responses and its potential as an anticancer agent.
Medicine: Investigated for its therapeutic potential in treating cancers, particularly glioblastoma multiforme, and its antiviral properties against herpes simplex virus
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant citrus aroma.
Mechanism of Action
Perillic acid exerts its effects through several mechanisms:
Anticancer Activity: It induces apoptosis in cancer cells by inhibiting the post-translational isoprenylation of small G-proteins, leading to cell cycle arrest and apoptosis.
Immunomodulatory Effects: Perillic acid enhances the production of white blood cells and promotes the production of antioxidative compounds such as glutathione.
Antiviral Activity: It inhibits the release of infective virion particles from host cells, thereby preventing the maturation and spread of the herpes simplex virus.
Comparison with Similar Compounds
Perillic acid is similar to other monoterpenoids such as:
Perillyl Alcohol: A metabolite of perillic acid with potent anticancer properties.
Perillyl Aldehyde: Another derivative of limonene with similar biological activities.
Iso-Perillic Acid: A regioisomer of perillic acid with comparable chemical properties.
Uniqueness: Perillic acid stands out due to its dual role as both an anticancer and immunomodulatory agent. Its ability to modulate immune responses and induce apoptosis in cancer cells makes it a unique and valuable compound in scientific research and therapeutic applications.
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(4R)-4-prop-1-en-2-ylcyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C10H14O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h5,8H,1,3-4,6H2,2H3,(H,11,12)/t8-/m0/s1 |
InChI Key |
CDSMSBUVCWHORP-QMMMGPOBSA-N |
SMILES |
CC(=C)C1CCC(=CC1)C(=O)O |
Isomeric SMILES |
CC(=C)[C@@H]1CCC(=CC1)C(=O)O |
Canonical SMILES |
CC(=C)C1CCC(=CC1)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


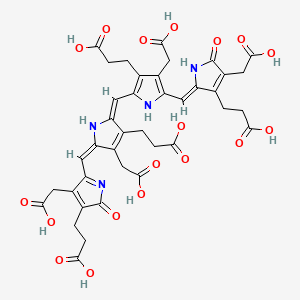

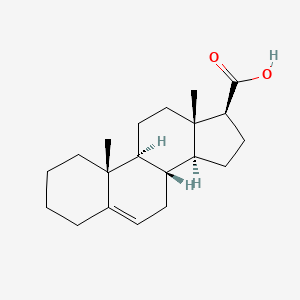
![2-BROMO-N-(2-{[2-HYDROXY-3-(NAPHTHALEN-1-YLOXY)PROPYL]AMINO}ETHYL)ACETAMIDE](/img/structure/B1235143.png)
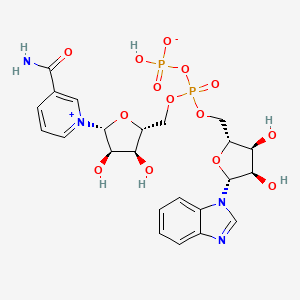
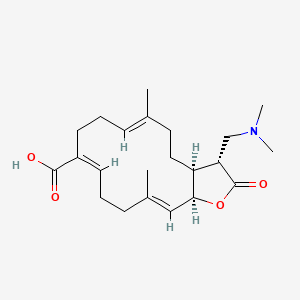
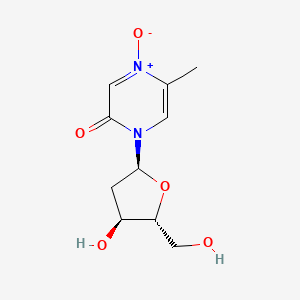

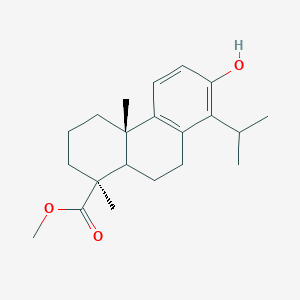
![[(1R,2R,4S,7S,8S,12R,13R)-7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate](/img/structure/B1235150.png)
![4-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B1235157.png)
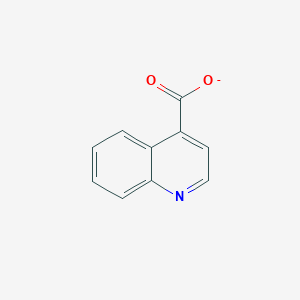
![2-[[2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetyl]amino]benzoic acid](/img/structure/B1235160.png)
